molecular formula C22H22FNO3 B12756954 4'-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone CAS No. 86073-57-6

4'-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone

Cat. No.: B12756954
CAS No.: 86073-57-6
M. Wt: 367.4 g/mol
InChI Key: UEWGMFWSPRBISG-UHFFFAOYSA-N
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Description

4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone is a synthetic flavone derivative. Flavones are a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of a fluorine atom at the 4’ position, a methoxy group at the 7 position, a methyl group at the 3 position, and a pyrrolidinylmethyl group at the 8 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone typically involves multiple steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and acetophenone derivatives.

    Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation to form the chalcone intermediate.

    Cyclization: The chalcone intermediate is then cyclized under acidic or basic conditions to form the flavone core.

    Substitution Reactions:

    Pyrrolidinylmethyl Group Addition: The final step involves the addition of the pyrrolidinylmethyl group, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the flavone core, leading to the formation of dihydroflavones.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydroflavones.

    Substitution: Various substituted flavones depending on the nucleophile used.

Scientific Research Applications

4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are crucial in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Fluoro-7-methoxyflavone
  • 3-Methylflavone
  • 8-(1-Pyrrolidinylmethyl)flavone

Comparison

4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone is unique due to the specific combination of substituents, which can significantly influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit enhanced or distinct properties, making it a valuable compound for further research and development.

Properties

CAS No.

86073-57-6

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-7-methoxy-3-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one

InChI

InChI=1S/C22H22FNO3/c1-14-20(25)17-9-10-19(26-2)18(13-24-11-3-4-12-24)22(17)27-21(14)15-5-7-16(23)8-6-15/h5-10H,3-4,11-13H2,1-2H3

InChI Key

UEWGMFWSPRBISG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCC3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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